molecular formula C10H9F5 B1390673 1-(1,1-Difluoropropyl)-3-(trifluoromethyl)benzene CAS No. 1138445-56-3

1-(1,1-Difluoropropyl)-3-(trifluoromethyl)benzene

Cat. No.: B1390673
CAS No.: 1138445-56-3
M. Wt: 224.17 g/mol
InChI Key: QZZAGBTXNHCGCM-UHFFFAOYSA-N
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Description

1-(1,1-Difluoropropyl)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of both difluoropropyl and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-Difluoropropyl)-3-(trifluoromethyl)benzene typically involves the introduction of difluoropropyl and trifluoromethyl groups onto a benzene ring. One common method is the Friedel-Crafts alkylation reaction, where benzene is reacted with 1,1-difluoropropane and trifluoromethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Difluoropropyl)-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of corresponding alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoropropyl or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻), alkoxide ions (RO⁻), or halide ions (X⁻).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Compounds with new functional groups replacing the original difluoropropyl or trifluoromethyl groups.

Scientific Research Applications

1-(1,1-Difluoropropyl)-3-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique fluorinated structure makes it valuable in the development of novel materials and catalysts.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs with fluorinated moieties, which can enhance the metabolic stability and bioavailability of therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and advanced materials with specific properties such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(1,1-Difluoropropyl)-3-(trifluoromethyl)benzene depends on its specific application. In biochemical contexts, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can influence the compound’s electronic properties, enhancing its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,1-Difluoropropyl)-4-(trifluoromethyl)benzene
  • 4-(1,1-Difluoropropyl)-1-fluoro-2-(trifluoromethyl)benzene
  • (1,1-Difluoropropyl)benzene

Uniqueness

1-(1,1-Difluoropropyl)-3-(trifluoromethyl)benzene is unique due to the specific positioning of the difluoropropyl and trifluoromethyl groups on the benzene ring. This arrangement can result in distinct chemical and physical properties, such as differences in reactivity, boiling point, and solubility, compared to its isomers and structurally similar compounds.

Properties

IUPAC Name

1-(1,1-difluoropropyl)-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F5/c1-2-9(11,12)7-4-3-5-8(6-7)10(13,14)15/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZAGBTXNHCGCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901234964
Record name 1-(1,1-Difluoropropyl)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901234964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138445-56-3
Record name 1-(1,1-Difluoropropyl)-3-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138445-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Difluoropropyl)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901234964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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